molecular formula C14H11F3O B7995717 4-(3,4,5-Trifluorophenyl)phenethyl alcohol

4-(3,4,5-Trifluorophenyl)phenethyl alcohol

Cat. No.: B7995717
M. Wt: 252.23 g/mol
InChI Key: DDLZOVIIIJWEIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with phenethyl alcohol under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol . The reaction is carried out at room temperature, and the product is purified through standard techniques like recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)phenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trifluorophenyl)phenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability, lipophilicity, and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[4-(3,4,5-trifluorophenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-12-7-11(8-13(16)14(12)17)10-3-1-9(2-4-10)5-6-18/h1-4,7-8,18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLZOVIIIJWEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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